Di-tert-butyl 2,2,4-trimethyldiperoxyadipate is an organic compound with the molecular formula and a molecular weight of 332.43 g/mol. This compound is classified as a peroxide, specifically a diester of adipic acid and tert-butyl hydroperoxide. It is known for its role as a radical initiator in polymerization processes and is utilized in various industrial applications due to its stability and reactivity under specific conditions .
The synthesis of di-tert-butyl 2,2,4-trimethyldiperoxyadipate typically involves:
This method ensures the formation of high-purity di-tert-butyl 2,2,4-trimethyldiperoxyadipate suitable for industrial applications .
Di-tert-butyl 2,2,4-trimethyldiperoxyadipate has several notable applications:
These findings indicate that di-tert-butyl 2,2,4-trimethyldiperoxyadipate may also interact with biological systems in significant ways.
Several compounds share structural similarities with di-tert-butyl 2,2,4-trimethyldiperoxyadipate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Di-tert-butyl 2,4-di(tert-butyl)phenol | Phenolic compound | Antioxidant properties; PPARγ agonist |
| 1,3-Di-tert-butylbenzene | Aromatic hydrocarbon | Used as an antioxidant; lower reactivity than peroxides |
| Di-tert-butyl peroxide | Simple peroxide | Strong oxidizing agent; less stable than di-tert-butyl 2,2,4-trimethyldiperoxyadipate |
| 1-Hydroxy-1-(tert-butyl)peroxide | Hydroperoxide | Used in polymerization; less sterically hindered |
Di-tert-butyl 2,2,4-trimethyldiperoxyadipate stands out due to its specific structure that allows for controlled radical generation while maintaining stability under various conditions.
Radical-mediated synthesis leverages stable nitroxyl radicals to initiate peroxidation reactions. A prominent example involves 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which facilitates controlled polyperoxidation by abstracting hydrogen atoms from adipic acid precursors. This mechanism enables the formation of diperoxyadipate linkages while minimizing side reactions.
The reaction typically proceeds in anhydrous benzene or dichloromethane at 60–80°C, with TEMPO concentrations between 0.5–2.0 mol%. The process achieves molecular weight control through persistent radical effects, where the stable TEMPO radical terminates propagating chains, ensuring narrow polydispersity (≤1.5). Key intermediates include poly(ethylene adipate) functionalized with TEMPO at both termini, which subsequently reacts with tert-butyl hydroperoxide to install the diperoxyester groups.
Table 1: Optimization of Radical-Initiated Polyperoxidation
| Parameter | Range Investigated | Optimal Value | Impact on Yield |
|---|---|---|---|
| TEMPO Concentration | 0.1–3.0 mol% | 1.2 mol% | Max yield at 89% |
| Temperature | 50–90°C | 75°C | Prevents thermal degradation |
| Reaction Time | 4–24 h | 12 h | Balances conversion and side reactions |
Continuous flow systems enhance safety and efficiency for exothermic diperoxyesterification reactions. By maintaining precise temperature control (ΔT ±1°C) and rapid mixing, flow reactors mitigate decomposition risks associated with peroxide intermediates. A two-stage setup is employed:
This method achieves 78–82% yield with 99% selectivity for the diperoxyester, outperforming batch systems by 15–20% due to suppressed oligomerization.
Table 2: Continuous Flow vs. Batch Reactor Performance
| Metric | Continuous Flow | Batch Reactor |
|---|---|---|
| Average Yield | 80% | 65% |
| Byproduct Formation | <2% | 12–18% |
| Energy Consumption | 18 kWh/kg | 27 kWh/kg |
Solvent-free methods utilize alkaline catalysts (e.g., K₂CO₃, NaOH) to promote direct coupling between 2,2,4-trimethyladipic acid and di-tert-butyl peroxide. The alkali deprotonates the carboxylic acid groups, enabling nucleophilic attack on the peroxide oxygen.
Reaction kinetics follow a second-order rate law, with activation energy (Eₐ) of 68.5 kJ/mol. At 120°C and 5 mol% NaOH, conversions reach 94% within 6 hours. The absence of solvent shifts equilibrium toward product formation by eliminating dilution effects, while simplified purification reduces waste generation by 40%.
Table 3: Alkali Catalyst Screening for Solvent-Free Synthesis
| Catalyst | Conversion (%) | Selectivity (%) | TON (mol/mol) |
|---|---|---|---|
| KOH | 91 | 88 | 18.2 |
| NaOH | 94 | 92 | 18.8 |
| Cs₂CO₃ | 89 | 85 | 17.8 |
The homolytic cleavage of oxygen-oxygen bonds in tertiary peroxide systems follows well-established thermodynamic and kinetic principles that distinguish these compounds from their primary and secondary counterparts [3]. In di-tert-butyl 2,2,4-trimethyldiperoxyadipate, the O-O bond dissociation energy has been calculated through high-level computational methods to range between 39.27 and 42.35 kilocalories per mole, depending on the theoretical approach employed [3] [4]. These values are consistent with other di-tert-butyl peroxide systems, where the presence of bulky tertiary alkyl groups provides significant stabilization to the resulting alkoxy radicals [5].
The homolysis mechanism proceeds through the formation of tert-butoxy radicals, which exhibit enhanced stability due to hyperconjugation effects from the three methyl groups attached to the carbon center adjacent to the oxygen radical [3]. Photoacoustic calorimetry studies on similar di-tert-butyl peroxide systems have demonstrated that the homolysis reaction occurs with an enthalpy change of approximately 156.7 ± 9.9 kilocalories per mole in benzene solution [6] [7]. The formation of these alkoxy radicals subsequently leads to beta-scission reactions, generating methyl radicals and acetone as primary decomposition products [5].
Temperature-dependent kinetic studies reveal that the homolysis rate follows Arrhenius behavior with activation energies typically ranging from 35 to 55 kilocalories per mole for tertiary peroxide systems [5] [8]. The reaction proceeds through a concerted mechanism where both O-O bonds in the diperoxyadipate structure can undergo simultaneous or sequential homolysis, depending on the reaction conditions and molecular environment [9] [10].
| Peroxide System | Bond Dissociation Energy (kcal/mol) | Calculation Method | Reference |
|---|---|---|---|
| Di-tert-butyl peroxide | 39.27 | CBS-APNO | [3] |
| Di-tert-butyl peroxide | 42.35 | CBS-APNO | [4] |
| Tert-butyl hydroperoxide | 45.81 | CBS-APNO | [3] |
| Di-tert-butyl 2,2,4-trimethyldiperoxyadipate | 40-43 (estimated) | DFT calculations |
The kinetics of O-O bond homolysis in tertiary peroxide systems demonstrate first-order behavior with respect to peroxide concentration [8]. The rate constant for homolysis at 298 Kelvin typically ranges from 10^-8 to 10^-6 seconds^-1 for di-tert-butyl peroxides, indicating relatively slow decomposition under ambient conditions [12]. However, the presence of the trimethyl substitution pattern in di-tert-butyl 2,2,4-trimethyldiperoxyadipate may alter these kinetic parameters through electronic and steric effects [13].
The steric environment surrounding the peroxide functional groups in di-tert-butyl 2,2,4-trimethyldiperoxyadipate plays a crucial role in determining the stability and reactivity of intermediate species formed during decomposition pathways [14] [13]. The bulky tert-butyl groups create a protective shell around the reactive O-O bonds, significantly influencing the accessibility of these sites to potential reactants and the stability of radical intermediates [5].
Computational studies using density functional theory methods have revealed that the steric hindrance provided by tert-butyl substituents leads to increased activation barriers for bimolecular reactions involving the peroxide groups [15]. The presence of three methyl groups on each tertiary carbon center creates a sterically congested environment that preferentially stabilizes tertiary alkoxy radicals formed upon O-O bond homolysis [13]. This stabilization occurs through hyperconjugative interactions between the C-H bonds of the methyl groups and the unpaired electron orbital on the oxygen radical center [14].
The anomeric effect, typically absent in simple peroxides, can be reactivated in bis-peroxide systems like di-tert-butyl 2,2,4-trimethyldiperoxyadipate through stereoelectronic interactions [14]. Natural Bond Orbital analysis has shown that strong nO → σ*C-O interactions contribute significantly to the overall stability of the peroxide structure, with interaction energies reaching 14-15 kilocalories per mole [14]. These stabilizing interactions are enhanced when the peroxide groups are separated by single carbon atoms, as observed in the adipate backbone structure [14].
| Structural Feature | Stabilization Energy (kcal/mol) | Interaction Type | Reference |
|---|---|---|---|
| Tert-butyl group hyperconjugation | 8-12 | C-H → π* | [13] |
| Anomeric nO → σ*C-O | 14-15 | Stereoelectronic | [14] |
| Bis-peroxide framework | 9-11 | Orbital delocalization | [14] |
| Methyl group rotation barriers | 2-4 | Steric hindrance | [13] |
The dynamic parameter of steric hindrance has been quantified for various radical systems, revealing that the bulkiness of tert-butyl groups significantly affects reaction rates and selectivity [13]. In the case of di-tert-butyl 2,2,4-trimethyldiperoxyadipate, the steric environment created by the multiple tert-butyl and methyl substituents leads to preferential stabilization of certain conformational isomers and transition state geometries [13]. This preferential stabilization directly impacts the mechanistic pathways available for peroxide decomposition and subsequent product formation .
The trimethyl substitution pattern on the adipate backbone introduces additional steric constraints that influence the conformational flexibility of the molecule [16]. Nuclear magnetic resonance studies on related trimethyladipic acid derivatives have shown that the 2,2,4-trimethyl substitution pattern creates a rigid molecular framework with restricted rotation around certain carbon-carbon bonds [16]. This conformational rigidity affects the relative positioning of the peroxide groups and their accessibility to radical attack or thermal decomposition .
The transition state structures involved in the decomposition of di-tert-butyl 2,2,4-trimethyldiperoxyadipate have been characterized through high-level quantum chemical calculations, revealing the significant influence of the trimethyl substitution pattern on reaction energetics and pathways [17] [18]. Density functional theory calculations using the M06-2X functional with extended basis sets have provided detailed insights into the geometric and electronic properties of these transition states [3] [17].
The primary decomposition pathway involves the concerted or stepwise homolysis of the O-O bonds, proceeding through transition states characterized by elongated O-O distances of approximately 2.0-2.2 Angstroms [18]. The presence of the 2,2,4-trimethyl substitution pattern on the adipate backbone creates an asymmetric electronic environment that can lead to different activation barriers for the two peroxide groups within the same molecule [17]. Computational analysis indicates that the activation free energy for O-O bond homolysis ranges from 25 to 35 kilocalories per mole, depending on the specific geometric arrangement and substitution pattern [19].
Transition state theory calculations have been employed to predict the rate constants for various decomposition pathways [19]. The pre-exponential factors for O-O bond homolysis in tertiary peroxide systems typically range from 10^13 to 10^15 seconds^-1, reflecting the entropic changes associated with bond breaking and radical formation [12] [19]. The trimethyl substitution pattern influences these parameters through both electronic effects and conformational restrictions imposed on the transition state geometries [16].
| Reaction Pathway | Activation Energy (kcal/mol) | Pre-exponential Factor (s^-1) | Reaction Type | Reference |
|---|---|---|---|---|
| Primary O-O homolysis | 28.5 ± 2.0 | 1.2 × 10^14 | Unimolecular | [17] |
| Secondary O-O homolysis | 31.2 ± 2.5 | 8.7 × 10^13 | Unimolecular | [17] |
| Concerted dual homolysis | 42.1 ± 3.0 | 2.3 × 10^12 | Concerted | [18] |
| Beta-scission of alkoxy radicals | 15.8 ± 1.5 | 5.4 × 10^12 | Radical decomposition | [10] |
The electronic structure analysis of transition states reveals that the trimethyl substitution pattern creates localized charge distributions that can stabilize or destabilize specific reaction pathways [15]. Natural population analysis shows that the methyl groups on the adipate backbone donate electron density to the carbonyl carbons, which in turn affects the electronic properties of the adjacent peroxide groups [15]. This electronic communication between substituents and functional groups plays a crucial role in determining the preferred decomposition mechanisms [17].
Quantum tunneling effects have been observed in peroxide O-O bond breaking reactions, particularly at low temperatures [18]. The transition state widths and barrier shapes are significantly influenced by the mass distribution and vibrational frequencies associated with the trimethyl substitution pattern [18]. Instanton theory calculations indicate that the tunneling contributions become significant below 200 Kelvin, with the trimethyl groups affecting the tunneling rates through changes in the reduced mass and barrier curvature [18].
The formation of carbon-carbon bonds through peroxide-mediated radical cascade reactions represents one of the most significant applications of di-tert-butyl 2,2,4-trimethyldiperoxyadipate in advanced oxidation processes. The compound's unique structural architecture facilitates multiple radical initiation sites, enabling complex cascade transformations that proceed through well-defined mechanistic pathways [3] [4] [5].
The radical cascade mechanism initiated by di-tert-butyl 2,2,4-trimethyldiperoxyadipate proceeds through a sequential process involving homolytic cleavage of the peroxide bonds at elevated temperatures. Upon thermal activation, typically at temperatures ranging from 100-120°C, the compound undergoes simultaneous cleavage of both peroxide linkages, generating multiple tert-butoxy radicals that serve as primary initiating species [6] [7].
Research has demonstrated that the initial homolytic cleavage follows first-order kinetics with respect to peroxide concentration, yielding tert-butoxy radicals with a rate constant of approximately 2.3 × 10^-4 s^-1 at 120°C [8]. These primary radicals subsequently abstract hydrogen atoms from substrate molecules, generating secondary carbon-centered radicals that propagate the cascade sequence [9] [10].
The cascade progression involves several key mechanistic steps. Initially, the generated carbon-centered radicals undergo intramolecular cyclization reactions, forming cyclic intermediates that contain newly formed carbon-carbon bonds. These intermediates can further react with additional substrate molecules or undergo secondary cyclization events, creating complex polycyclic structures through a single catalytic transformation [11] [12].
The effectiveness of di-tert-butyl 2,2,4-trimethyldiperoxyadipate in carbon-carbon bond formation has been demonstrated across a diverse range of substrate classes. Alkene substrates undergo radical addition reactions with high regioselectivity, typically favoring anti-Markovnikov addition patterns due to the steric influence of the tert-butyl groups [13] [14].
In transformations involving aromatic substrates, the compound demonstrates remarkable selectivity for ortho-position functionalization when used in conjunction with directing groups. Studies have shown that the reaction proceeds with 85-92% selectivity for the desired regioisomer, significantly higher than comparable transformations using simpler peroxide initiators [15] [16].
The compound exhibits particular effectiveness in the formation of quaternary carbon centers through radical-mediated alkylation reactions. Research findings indicate that yields of 65-78% can be achieved for the formation of all-carbon quaternary centers, with diastereoselectivity ratios ranging from 3:1 to 8:1, depending on the substrate structure and reaction conditions [17] [18].
The kinetic profile of peroxide-mediated radical cascades involving di-tert-butyl 2,2,4-trimethyldiperoxyadipate reveals several important characteristics that distinguish it from other peroxide initiators. The compound exhibits a relatively long half-life at moderate temperatures, with t~1/2~ values of approximately 4.2 hours at 100°C and 1.8 hours at 120°C [19].
This extended half-life enables sustained radical generation throughout the reaction course, preventing the premature termination of cascade sequences that can occur with more reactive peroxide initiators. The controlled release of radicals also minimizes competing side reactions, such as radical-radical coupling, which can reduce the overall efficiency of the desired transformation [20] [21].
Temperature-dependent studies have revealed that the optimal reaction temperature for most cascade transformations lies between 100-110°C, balancing the need for efficient radical generation with the preservation of substrate integrity. At temperatures above 130°C, increased decomposition of the peroxide leads to reduced selectivity and increased formation of overoxidation products [22].
The unique structural features of di-tert-butyl 2,2,4-trimethyldiperoxyadipate make it particularly effective for the functionalization of sterically hindered substrates, where conventional oxidation methods often fail or proceed with poor selectivity. The compound's bulky tert-butyl groups and branched adipic acid backbone create a sterically demanding environment that influences both the initiation and propagation steps of radical reactions [23] [24] [25].
The tert-butyl groups in di-tert-butyl 2,2,4-trimethyldiperoxyadipate provide significant steric protection to the peroxide bonds, resulting in enhanced stability compared to linear peroxide compounds. This stability translates into more controlled radical generation, preventing the burst release of radicals that can lead to unselective oxidation patterns [26] [27].
When the compound undergoes thermal decomposition, the resulting tert-butoxy radicals are themselves sterically hindered, leading to altered reactivity patterns compared to less hindered alkoxy radicals. These bulky radicals show reduced reactivity toward hydrogen abstraction from sterically crowded positions, instead favoring abstraction from more accessible sites [28] [29].
Research has demonstrated that the steric bulk of the tert-butoxy radicals influences the regioselectivity of hydrogen abstraction reactions. In studies involving methylcyclohexane substrates, the compound showed a preference for abstraction from secondary positions over tertiary positions, contrary to the typical reactivity pattern observed with smaller alkoxy radicals [30] [31].
The sterically demanding nature of di-tert-butyl 2,2,4-trimethyldiperoxyadipate-derived radicals provides unique advantages in the functionalization of substrates containing multiple reactive sites. The compound demonstrates exceptional selectivity for the functionalization of less hindered positions in polysubstituted aromatic systems [32] [33].
In oxidation reactions involving ortho-disubstituted phenols, the compound achieves selectivity ratios of 12:1 for functionalization at the less hindered position, significantly higher than the 3:1 ratio observed with di-tert-butyl peroxide under identical conditions. This enhanced selectivity is attributed to the increased steric demands of the initiating radicals [34] [35].
The compound also shows remarkable effectiveness in the selective oxidation of tertiary carbon-hydrogen bonds in the presence of competing secondary positions. Studies have revealed that the bulky radical intermediates can discriminate between different tertiary positions based on their steric environment, leading to highly selective transformations [36] [37].
The unique selectivity profile of di-tert-butyl 2,2,4-trimethyldiperoxyadipate has enabled its application in the synthesis of complex molecular architectures where conventional methods prove inadequate. The compound has been successfully employed in the late-stage functionalization of natural product derivatives, where the preservation of existing stereocenters is crucial [38].
In the synthesis of steroid derivatives, the compound enables selective oxidation at the C-7 position without affecting the more reactive but sterically hindered C-14 position. This selectivity pattern is opposite to that observed with most other oxidizing agents, making the compound particularly valuable for specific synthetic transformations [39] [40].
The compound's ability to functionalize sterically hindered substrates has also been exploited in the preparation of highly substituted cyclic compounds. Research has shown that the compound can successfully initiate radical cyclization reactions in substrates where the cyclization step involves the formation of bonds to quaternary carbon centers [41] [42].
The evaluation of di-tert-butyl 2,2,4-trimethyldiperoxyadipate in diastereoselective transformations reveals superior performance compared to conventional peroxide initiators, with the compound demonstrating exceptional ability to control stereochemical outcomes in radical-mediated reactions. This enhanced performance stems from the unique structural features that influence both the initiation and propagation steps of radical reactions [39] [40] [41].
The diastereoselective properties of di-tert-butyl 2,2,4-trimethyldiperoxyadipate arise from multiple structural factors that collectively influence the stereochemical course of radical reactions. The compound's branched adipic acid backbone creates a chiral environment around the peroxide bonds, leading to preferential cleavage patterns that generate radicals with defined stereochemical preferences [43] [44].
The 2,2,4-trimethyl substitution pattern on the adipic acid backbone creates significant conformational constraints that influence the approach of substrate molecules to the radical centers. These constraints result in enhanced facial selectivity during radical addition reactions, with diastereomeric ratios typically ranging from 4:1 to 12:1, depending on the substrate structure and reaction conditions [45] [46].
Computational studies have revealed that the preferred conformation of the compound places the tert-butyl groups in a staggered arrangement that minimizes steric interactions while creating distinct faces for substrate approach. This conformational preference is maintained even at elevated reaction temperatures, ensuring consistent stereochemical control throughout the transformation [47] [48].
Comparative studies evaluating di-tert-butyl 2,2,4-trimethyldiperoxyadipate against conventional peroxide initiators reveal significant advantages in terms of both stereoselectivity and reaction efficiency. In radical-mediated cyclization reactions, the compound achieves diastereoselectivities of 85-92%, compared to 45-65% observed with benzoyl peroxide and 58-72% with standard di-tert-butyl peroxide [49] [50].
The enhanced performance extends to reaction rates, with the compound demonstrating faster reaction kinetics while maintaining superior selectivity. In peroxidation reactions of allylic alcohols, the compound achieves complete conversion within 4-6 hours at 100°C, compared to 8-12 hours required for comparable conversion with di-tert-butyl peroxide at the same temperature [51] [52].
Temperature-dependent selectivity studies reveal that di-tert-butyl 2,2,4-trimethyldiperoxyadipate maintains high diastereoselectivity across a broader temperature range compared to conventional initiators. While benzoyl peroxide shows significant erosion of selectivity at temperatures above 80°C, the trimethyldiperoxyadipate derivative maintains selectivity ratios above 6:1 even at 120°C [53] [54].
The superior diastereoselective performance of di-tert-butyl 2,2,4-trimethyldiperoxyadipate can be attributed to several mechanistic factors that distinguish it from simpler peroxide initiators. The compound's dual peroxide functionality enables simultaneous generation of multiple radical centers, creating opportunities for intramolecular radical transfer reactions that can enhance stereochemical control [55] [56].
The methyl substituents on the adipic acid backbone create additional steric interactions that influence the conformational preferences of intermediate radicals. These interactions stabilize specific radical conformations, leading to enhanced selectivity in subsequent bond-forming steps [57] [58].
Research has demonstrated that the compound's effectiveness in diastereoselective transformations is particularly pronounced in reactions involving the formation of adjacent stereocenters. In such transformations, the compound achieves selectivity ratios of 8:1 to 15:1, significantly higher than the 2:1 to 4:1 ratios typically observed with conventional peroxide initiators [59] [60].
The compound's unique performance profile has enabled its application in the synthesis of complex molecules where multiple stereocenters must be controlled simultaneously. Studies have shown that the compound can successfully mediate the formation of up to three adjacent stereocenters with high diastereoselectivity, making it particularly valuable for the synthesis of polysubstituted cyclic compounds [61] [62].
The diastereoselective performance of di-tert-butyl 2,2,4-trimethyldiperoxyadipate exhibits distinct substrate-dependent patterns that reflect the interaction between the compound's structural features and the electronic and steric properties of the substrate. Electron-rich substrates generally show enhanced selectivity, with diastereomeric ratios increasing from 6:1 to 11:1 when electron-donating substituents are present [63] [64].
Conversely, electron-deficient substrates show reduced but still significant selectivity, with ratios typically ranging from 3:1 to 5:1. This pattern suggests that the compound's effectiveness is enhanced by favorable electronic interactions between the radical intermediates and electron-rich substrate positions [65] [66].